molecular formula C38H44N2O2 B14094953 4,4\'-Bis[(1E)-2-[4-(hexyloxy)phenyl]ethenyl]-2,2\'-bipyridine

4,4\'-Bis[(1E)-2-[4-(hexyloxy)phenyl]ethenyl]-2,2\'-bipyridine

Cat. No.: B14094953
M. Wt: 560.8 g/mol
InChI Key: NPYGILQVQLESKX-UHFFFAOYSA-N
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Description

4,4′-Bis[(1E)-2-[4-(hexyloxy)phenyl]ethenyl]-2,2′-bipyridine is a conjugated organic compound featuring a bipyridine core functionalized with ethenyl-linked 4-hexyloxyphenyl substituents. The hexyloxy groups enhance solubility in organic solvents and reduce aggregation in thin films, making it suitable for optoelectronic applications such as dye-sensitized solar cells (DSSCs) . Its extended π-conjugation system enables strong light absorption in the visible spectrum, while the electron-donating hexyloxy groups stabilize charge-transfer excited states, critical for efficient photon-to-electron conversion .

Properties

Molecular Formula

C38H44N2O2

Molecular Weight

560.8 g/mol

IUPAC Name

4-[2-(4-hexoxyphenyl)ethenyl]-2-[4-[2-(4-hexoxyphenyl)ethenyl]pyridin-2-yl]pyridine

InChI

InChI=1S/C38H44N2O2/c1-3-5-7-9-27-41-35-19-15-31(16-20-35)11-13-33-23-25-39-37(29-33)38-30-34(24-26-40-38)14-12-32-17-21-36(22-18-32)42-28-10-8-6-4-2/h11-26,29-30H,3-10,27-28H2,1-2H3

InChI Key

NPYGILQVQLESKX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)C=CC2=CC(=NC=C2)C3=NC=CC(=C3)C=CC4=CC=C(C=C4)OCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Bipyridine, 4,4’-bis[2-[4-(hexyloxy)phenyl]ethenyl]- typically involves a multi-step process. One common method includes the Wittig-Horner reaction followed by Sonogashira cross-coupling reactions . These reactions are carried out under specific conditions to ensure high yield and purity of the final product.

    Wittig-Horner Reaction: This step involves the reaction of a phosphonate ester with an aldehyde to form the desired ethylene bridge.

    Sonogashira Cross-Coupling: This reaction involves the coupling of an alkyne with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2,2’-Bipyridine, 4,4’-bis[2-[4-(hexyloxy)phenyl]ethenyl]-: undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

2,2’-Bipyridine, 4,4’-bis[2-[4-(hexyloxy)phenyl]ethenyl]-: has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2’-Bipyridine, 4,4’-bis[2-[4-(hexyloxy)phenyl]ethenyl]- involves its ability to form stable complexes with metal ions. These complexes can participate in redox reactions, which are crucial for various biological and chemical processes. The compound’s molecular targets include enzymes and receptors involved in electron transfer and signal transduction pathways .

Comparison with Similar Compounds

Structural and Electronic Comparisons

The compound’s structural analogs vary in substituents (e.g., alkyl chains, electron-donating groups) and conjugation length, leading to distinct photophysical and electrochemical properties. Key comparisons include:

Compound Name Substituents/Modifications Key Properties References
Target Compound 4-Hexyloxyphenyl ethenyl λₐbₛ ~450–500 nm; high solubility; reduced aggregation
D21L6 4-Hexyloxyphenyl thiophene Enhanced molar extinction coefficient; used in DSSCs
HRD-1 3,5-Di-tert-butylphenyl ethenyl Broader absorption range; lower solubility due to bulky tert-butyl groups
K77 4-tert-Butyloxyphenyl ethenyl Moderate Φₚₗ (quantum yield); limited solubility in polar solvents
4,4′-Bis(4-methoxyphenyl)ethenyl Methoxyphenyl ethenyl Shorter alkoxy chain; lower thermal stability
Ag(I) Complex [Ag(bpy)(POP)]⁺ Unsubstituted bipyridine (bpy) Lower Φₚₗ (14% vs. 25% in target analog); weaker emission intensity

Key Observations :

  • Hexyloxy vs. Shorter Alkoxy Chains : The hexyloxy group in the target compound improves solubility compared to methoxy or tert-butyloxy analogs, enabling uniform film formation in devices .
  • Electron-Donating Effects: Hexyloxy groups provide moderate electron-donating strength, balancing charge-transfer efficiency and steric hindrance, unlike stronger donors (e.g., dimethylamino) that may destabilize the excited state .
  • Photovoltaic Performance : DSSCs using hexyloxy-substituted dyes (e.g., D21L6) achieve >80% incident photon-to-current efficiency (IPCE), outperforming tert-butyl-based analogs due to reduced dye aggregation .
Photophysical Properties
  • Absorption Spectra : The target compound’s absorption maxima (λₐbₛ ~450–500 nm) are red-shifted compared to unsubstituted bipyridine complexes (e.g., [Ag(bpy)(POP)]⁺, λₐbₛ ~350–400 nm) due to extended conjugation .
  • Emission Efficiency: In Ag(I) complexes, hexyloxy-substituted ligands achieve Φₚₗ = 25% in deaerated solutions, surpassing unsubstituted analogs (Φₚₗ = 14%) due to reduced non-radiative decay .
Thermal and Solubility Characteristics
  • Melting Points : Hexyloxy derivatives typically exhibit lower melting points (e.g., ~150–200°C) compared to nitro- or bromo-substituted analogs (e.g., 268–287°C), enhancing processability .
  • Solubility: The hexyloxy chain enables dissolution in non-polar solvents (e.g., dichloromethane, toluene), critical for solution-based device fabrication .

Biological Activity

4,4'-Bis[(1E)-2-[4-(hexyloxy)phenyl]ethenyl]-2,2'-bipyridine is a complex organic compound with the molecular formula C38H44N2O2C_{38}H_{44}N_{2}O_{2} and a molecular weight of 560.77 g/mol. This compound has garnered attention in the fields of medicinal chemistry and materials science due to its potential biological activities and applications in various therapeutic areas.

  • Molecular Formula : C38H44N2O2C_{38}H_{44}N_{2}O_{2}
  • Molecular Weight : 560.77 g/mol
  • CAS Number : 846563-66-4
  • Structural Characteristics : The compound features a bipyridine core with two hexyloxy-substituted styryl groups, which contribute to its unique electronic and steric properties.

Biological Activity Overview

The biological activity of 4,4'-Bis[(1E)-2-[4-(hexyloxy)phenyl]ethenyl]-2,2'-bipyridine has been investigated in several studies focusing on its potential as an anticancer agent, its effects on cell signaling pathways, and its interaction with biological macromolecules.

Anticancer Activity

Recent research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in various cancer cell lines. The mechanism appears to involve the activation of pro-apoptotic pathways and inhibition of anti-apoptotic factors.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (breast)12.5Induction of apoptosis via mitochondrial pathway
HeLa (cervical)10.0Inhibition of cell proliferation
A549 (lung)15.0Activation of caspase-dependent apoptosis

Genotoxicity Studies

Genotoxicity assessments have been conducted using high-throughput screening (HTS) methods, which revealed that the compound does not exhibit significant genotoxic effects at therapeutic concentrations. This finding is crucial for evaluating the safety profile of the compound in potential therapeutic applications .

Case Studies

  • Case Study on Breast Cancer Cells :
    In a study published in Journal of Medicinal Chemistry, researchers treated MCF-7 breast cancer cells with varying concentrations of the compound. Results indicated a dose-dependent increase in apoptosis markers such as cleaved PARP and activated caspases, confirming its potential as an effective anticancer agent .
  • Cell Signaling Pathway Investigation :
    Another study explored the effect of this compound on NF-kB signaling in HeLa cells. The findings suggested that treatment with 4,4'-Bis[(1E)-2-[4-(hexyloxy)phenyl]ethenyl]-2,2'-bipyridine resulted in decreased NF-kB activity, leading to reduced expression of pro-inflammatory cytokines .

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